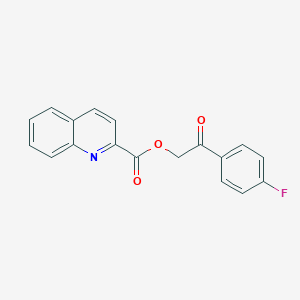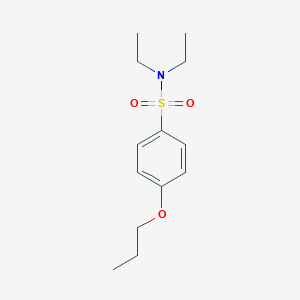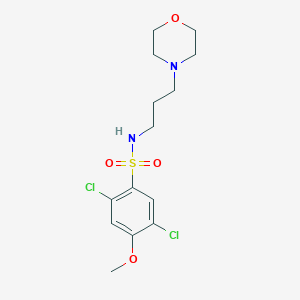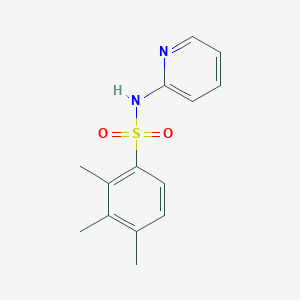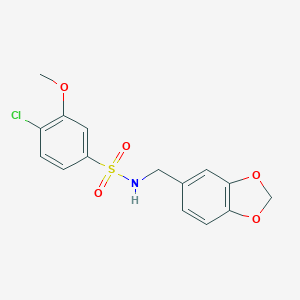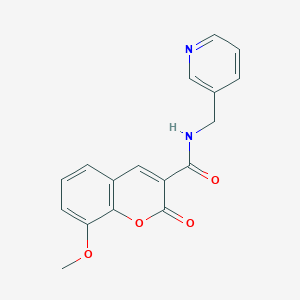![molecular formula C23H18N2O3S B279103 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid, also known as MMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MMB is a member of the benzoic acid family and has a molecular weight of 436.5 g/mol.
作用機序
The mechanism of action of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid is still under investigation. However, studies have suggested that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid may exert its anti-cancer and anti-inflammatory effects through the inhibition of specific signaling pathways. For example, Li et al. (2018) found that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has also been studied for its antioxidant activity. A study by Zhang et al. (2019) demonstrated that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has potent free radical scavenging activity.
実験室実験の利点と制限
One advantage of using 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid in lab experiments is its relatively low toxicity. However, one limitation is its solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. A study by Zhang et al. (2020) demonstrated that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has neuroprotective effects in a mouse model of Parkinson's disease. Another potential future direction is the development of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid derivatives with improved solubility and potency.
In conclusion, 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has shown potential in various scientific research applications, including anti-inflammatory and anti-cancer properties. Its mechanism of action is still under investigation, but studies have suggested that it may inhibit specific signaling pathways. 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has various biochemical and physiological effects, including antioxidant activity. While it has advantages such as low toxicity, its solubility in water may limit its use in certain experiments. There are several potential future directions for research on 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid, including its use in the treatment of neurodegenerative diseases and the development of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid derivatives.
合成法
The synthesis of 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid involves the reaction of 4-methyl-2-nitrobenzoic acid with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
科学的研究の応用
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties. In a study conducted by Li et al. (2018), 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid was found to inhibit the growth of cancer cells in vitro and in vivo. Another study by Wu et al. (2020) demonstrated that 4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
製品名 |
4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid |
|---|---|
分子式 |
C23H18N2O3S |
分子量 |
402.5 g/mol |
IUPAC名 |
4-methyl-2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O3S/c1-13-3-9-17(23(27)28)18(11-13)21(26)24-16-7-5-15(6-8-16)22-25-19-10-4-14(2)12-20(19)29-22/h3-12H,1-2H3,(H,24,26)(H,27,28) |
InChIキー |
HPXKTTVKSDHAKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



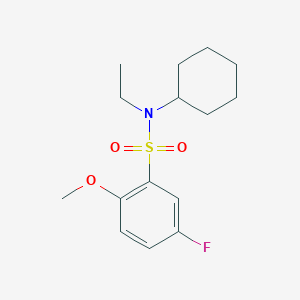
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
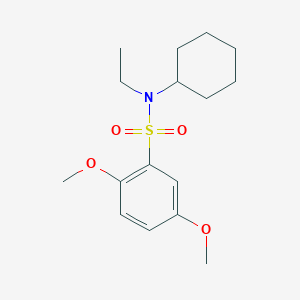
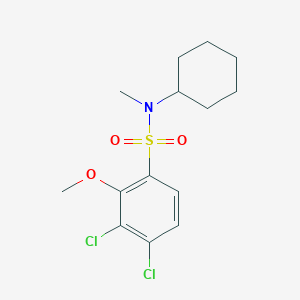
![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
